
3-(3-(BROMOMETHYL)PHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE
Übersicht
Beschreibung
3-(3-(BROMOMETHYL)PHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE is a compound of significant interest in the field of chemical biology. It is a diazirine derivative, which is a class of compounds known for their photo-reactive properties. This particular compound is used extensively in photoaffinity labeling, a technique that allows researchers to study the interactions between small molecules and their biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(BROMOMETHYL)PHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE typically involves the reaction of 3-(trifluoromethyl)-3H-diazirine with 3-(bromomethyl)phenyl derivatives. One common method involves the use of silver oxide in dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(BROMOMETHYL)PHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles.
Photoreactions: Upon exposure to UV light, the diazirine ring can form reactive carbene intermediates.
Common Reagents and Conditions
Silver Oxide in DMSO: Used for the synthesis of the compound.
UV Light: Used to activate the diazirine ring and generate carbene intermediates.
Major Products Formed
Carbene Intermediates: These intermediates can react with nearby molecules, forming covalent bonds and allowing for the study of molecular interactions.
Wissenschaftliche Forschungsanwendungen
3-(3-(BROMOMETHYL)PHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE is widely used in scientific research, particularly in the following areas:
Chemical Biology: Used in photoaffinity labeling to study protein-ligand interactions.
Drug Discovery: Helps in identifying and validating drug targets.
Biochemistry: Used to investigate protein-protein interactions and protein-DNA interactions.
Wirkmechanismus
The primary mechanism of action for 3-(3-(BROMOMETHYL)PHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE involves the generation of reactive carbene intermediates upon exposure to UV light. These intermediates can form covalent bonds with nearby molecules, allowing researchers to capture and study transient molecular interactions. The molecular targets and pathways involved depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine
- 3-(3-(Bromomethyl)-5-ethynylphenyl)-3-(trifluoromethyl)-3H-diazirine
Uniqueness
3-(3-(BROMOMETHYL)PHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in photoaffinity labeling experiments. Its bromomethyl group allows for further functionalization, making it a versatile tool in chemical biology research.
Eigenschaften
Molekularformel |
C9H6BrF3N2 |
|---|---|
Molekulargewicht |
279.06 g/mol |
IUPAC-Name |
3-[3-(bromomethyl)phenyl]-3-(trifluoromethyl)diazirine |
InChI |
InChI=1S/C9H6BrF3N2/c10-5-6-2-1-3-7(4-6)8(14-15-8)9(11,12)13/h1-4H,5H2 |
InChI-Schlüssel |
CRJFPFARGFDZOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)CBr |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B8593922.png)
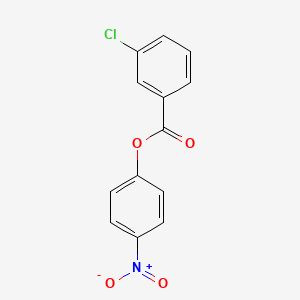



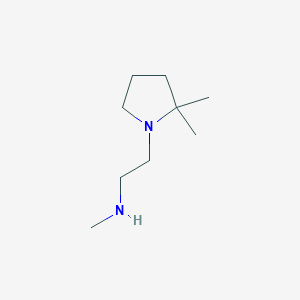
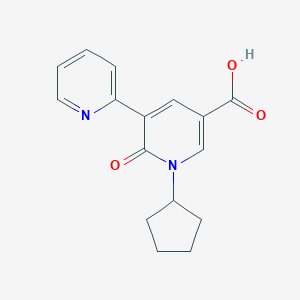
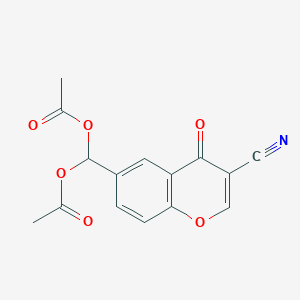
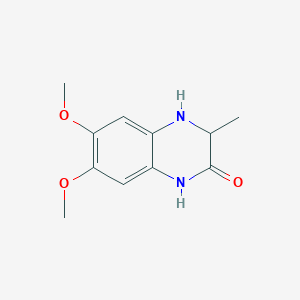
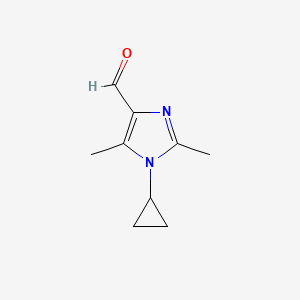
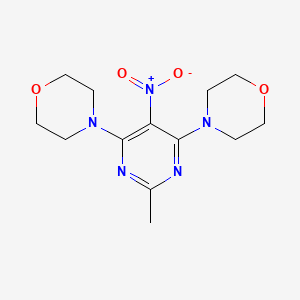

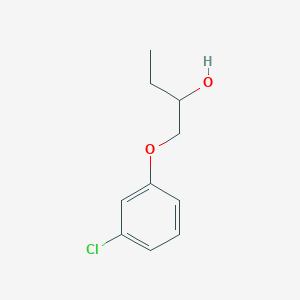
![2-Chloro-N-[2-(chloromethyl)-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B8594013.png)
